
Thienopyridone
Descripción general
Descripción
La tieno piridona es un compuesto heterocíclico que ha despertado un gran interés debido a sus posibles aplicaciones en la química medicinal. Se caracteriza por un sistema de anillos fusionados que contiene átomos de azufre y nitrógeno. La tieno piridona y sus derivados han mostrado ser prometedores como inhibidores de varias enzimas, lo que los convierte en valiosos en el desarrollo de agentes terapéuticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La tieno piridona se puede sintetizar mediante varios métodos, incluida la condensación de derivados del tiofeno con derivados de la piridina. Un enfoque común involucra la ciclación de 2-aminotiofenos con compuestos carbonílicos α, β-insaturados en condiciones ácidas .
Métodos de producción industrial: La producción industrial de tieno piridona normalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización y técnicas cromatográficas para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: La tieno piridona experimenta varias reacciones químicas, que incluyen:
Oxidación: La tieno piridona se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir la tieno piridona en sus correspondientes derivados dihidro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y compuestos organometálicos en condiciones apropiadas.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados dihidro y varias tieno piridonas sustituidas .
Aplicaciones Científicas De Investigación
Thienopyridone as an Activator of AMPK
This compound derivatives have been identified as direct activators of AMPK, a crucial regulator of cellular energy homeostasis. The activation of AMPK leads to various metabolic benefits, making thienopyridones valuable in treating several metabolic disorders:
- Diabetes and Metabolic Syndrome : this compound compounds can enhance glucose uptake and improve insulin sensitivity, which is beneficial for managing diabetes and metabolic syndrome .
- Obesity and Liver Diseases : These compounds have shown potential in reducing fat accumulation in the liver, thus aiding in conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .
- Cardiovascular Health : By regulating lipid metabolism and reducing inflammation, thienopyridones may lower the risk of cardiovascular diseases, including atherosclerosis and hypertension .
Clinical Applications in Cardiovascular Medicine
Thienopyridine derivatives, closely related to this compound, have been extensively studied for their antiplatelet effects. They target the platelet adenosine diphosphate receptor, significantly reducing platelet aggregation:
- Antiplatelet Therapy : Thienopyridines such as clopidogrel and prasugrel are employed to prevent thrombotic events in patients with acute coronary syndromes. They are particularly beneficial during percutaneous coronary interventions (PCI) .
- Risk-Benefit Analysis : While these agents effectively reduce the risk of myocardial infarction, they also pose a risk of major bleeding complications. A systematic review indicated that pretreatment with thienopyridines does not significantly reduce mortality but increases the risk of major bleeding events .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound derivatives:
- Inhibition of Cancer Cell Proliferation : Thienopyridones have been investigated for their ability to inhibit specific cancer-related pathways. For instance, compounds targeting DDX3, a protein involved in cancer progression, have shown promise in reducing tumor growth in oral squamous cell carcinoma models .
- Tyrosine Kinase Inhibition : Novel thienopyridine-based compounds have been developed to inhibit splice variants of the RON tyrosine kinase receptor, demonstrating potential as anticancer agents .
Table 1: Summary of this compound Applications
Application Area | Mechanism/Effect | Clinical Relevance |
---|---|---|
Metabolic Disorders | Activates AMPK; enhances glucose uptake | Treatment for diabetes, obesity |
Cardiovascular Health | Reduces platelet aggregation | Antiplatelet therapy for ACS |
Cancer Treatment | Inhibits DDX3; targets tyrosine kinases | Potential treatment for various cancers |
Case Study Insights
- AMPK Activation : A study demonstrated that this compound derivatives improved metabolic parameters in diabetic mouse models by activating AMPK pathways, leading to reduced blood glucose levels and increased fatty acid oxidation .
- Cardiovascular Outcomes : In a cohort study involving patients undergoing PCI, those pretreated with thienopyridines showed a reduction in major adverse cardiovascular events but an increased incidence of bleeding complications, emphasizing the need for careful risk assessment .
- Anticancer Efficacy : Research on the anticancer effects of this compound derivatives revealed significant inhibition of tumor growth in vitro and in vivo models, suggesting their potential as effective cancer therapeutics .
Mecanismo De Acción
La tieno piridona ejerce sus efectos principalmente a través de la inhibición de las protein fosfatasas. Actúa oxidando los residuos de cisteína catalítica en el sitio activo de la enzima, lo que lleva a la inhibición de la actividad enzimática. Este mecanismo es particularmente eficaz contra las fosfatasas del hígado en regeneración (PRL), que están involucradas en la progresión del cáncer .
Compuestos similares:
Tieno piridina: Una clase de compuestos que incluye fármacos como clopidogrel y ticlopidina, que se utilizan como agentes antiplaquetarios.
Iminotieno piridinadiona: Un derivado más potente de la tieno piridona con propiedades inhibitorias enzimáticas similares.
Singularidad: La tieno piridona es única debido a su mecanismo de acción específico que implica la oxidación de los residuos de cisteína catalítica. Esta actividad redox la distingue de otros compuestos similares, lo que la convierte en una herramienta valiosa en el estudio de la inhibición enzimática y la terapia contra el cáncer .
Comparación Con Compuestos Similares
Thienopyridine: A class of compounds that includes drugs like clopidogrel and ticlopidine, which are used as antiplatelet agents.
Iminothienopyridinedione: A more potent derivative of thienopyridone with similar enzyme inhibitory properties.
Uniqueness: this compound is unique due to its specific mechanism of action involving the oxidation of catalytic cysteine residues. This redox activity distinguishes it from other similar compounds, making it a valuable tool in the study of enzyme inhibition and cancer therapy .
Actividad Biológica
Thienopyridone is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities, particularly in the fields of oncology and cardiovascular medicine. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential, supported by recent studies and data.
1. Overview of this compound
This compound is a heterocyclic compound characterized by a thieno ring fused to a pyridine structure. This unique configuration allows for various substitutions that can enhance its biological properties. Thienopyridones are primarily explored for their potential as anticancer agents and their role in treating cardiovascular diseases.
2. Synthesis of this compound Derivatives
Recent studies have focused on synthesizing novel this compound derivatives with enhanced biological activity. For instance, a study reported the design and synthesis of new thieno[2,3-b]pyridine compounds that exhibited promising anticancer and antimicrobial properties compared to standard reference drugs . The synthesis typically involves multi-step reactions, including cyclization processes that yield various derivatives with differing substituents.
3.1 Anticancer Activity
Thienopyridones have shown significant anticancer activities across various cancer cell lines. For example:
- In vitro Studies : A study evaluated 16 thieno[2,3-b]pyridine derivatives against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines using the MTT assay. The most potent compound demonstrated an IC50 value of 0.005 μM against A549 cells, indicating strong cytotoxicity .
- Mechanisms of Action : These compounds often function as c-Met kinase inhibitors, disrupting signaling pathways essential for tumor growth and metastasis. The colony formation assay indicated that certain derivatives significantly inhibited colony formation in A549 cells, suggesting their potential to prevent tumor progression .
3.2 Cardiovascular Applications
Thienopyridones also play a role in cardiovascular therapy, particularly as antiplatelet agents:
- Clinical Studies : Research on thienopyridine derivatives like clopidogrel has shown mixed results regarding their efficacy in reducing mortality in acute coronary syndrome patients while increasing bleeding risks . The combination of aspirin with thienopyridine derivatives has been linked to higher rates of bleeding complications but may reduce major adverse cardiovascular events .
4. Case Studies and Clinical Trials
Several clinical trials have evaluated the safety and efficacy of thienopyridine derivatives:
- A meta-analysis involving over 32,000 patients with non-ST elevation acute coronary syndrome found that pretreatment with thienopyridines did not significantly reduce mortality but was associated with an increased risk of major bleeding .
- Another study focused on elderly patients revealed that combinations of aspirin and thienopyridine derivatives led to modest increases in bleeding risk but were essential for preventing thrombotic events post-percutaneous coronary intervention (PCI) .
5. Data Tables
The following table summarizes key findings from recent studies on the biological activity of this compound derivatives:
Compound | Cell Line | IC50 (μM) | Mechanism of Action | Notes |
---|---|---|---|---|
Thieno[2,3-b]pyridine | A549 | 0.005 | c-Met kinase inhibition | Strongest inhibitor in study |
Thieno[2,3-b]pyridine | HeLa | 2.833 | c-Met kinase inhibition | Moderate activity |
Thieno[2,3-b]pyridine | MCF-7 | 13.581 | c-Met kinase inhibition | Lower activity compared to others |
6. Conclusion
This compound and its derivatives represent a promising class of compounds with significant biological activities, particularly in oncology and cardiology. Ongoing research is essential to fully elucidate their mechanisms and optimize their therapeutic applications while managing associated risks such as bleeding complications.
Propiedades
IUPAC Name |
7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVOPOZVLBHOHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018454-97-1 | |
Record name | Thienopyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.